molecular formula C14H19N3 B11874661 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline CAS No. 1290090-22-0

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline

Cat. No.: B11874661
CAS No.: 1290090-22-0
M. Wt: 229.32 g/mol
InChI Key: BSIMTXPLDUDBPW-UHFFFAOYSA-N
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Description

Chemical Identity:
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-11-1) is an aromatic amine derivative with a trifluoromethyl (-CF₃) group at the 5-position and a 4-methylimidazole substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₀F₃N₃, and molecular weight is 241.21 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1290090-22-0

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

3-tert-butyl-5-(4-methylimidazol-1-yl)aniline

InChI

InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3

InChI Key

BSIMTXPLDUDBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Substitution on the aniline ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling of the imidazole and aniline moieties: This step may involve a nucleophilic aromatic substitution reaction where the imidazole ring is introduced to the aniline derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Coupling the Imidazole Moiety

  • Reaction Type : Transition metal-catalyzed coupling (e.g., Ullmann or Buchwald–Hartwig amination).

  • Key Reagents :

    • 4-Methyl-1H-imidazole as the coupling partner .

    • Catalyst : Palladium with phosphine ligands (e.g., Pd(OAc)₂, Xantphos) .

    • Base : Sodium hydride (NaH) or strong bases like t-BuOK .

    • Solvent : Polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF .

  • Mechanism : The aniline derivative (e.g., brominated) undergoes coupling with 4-methylimidazole under catalytic conditions, forming the C-N bond at position 5 .

Introducing the Tert-butyl Group

  • Reaction Type : Alkylation via Friedel-Crafts or nucleophilic substitution.

  • Key Reagents :

    • Tert-butylating agent : Tert-butyl halide (e.g., (CH₃)₃CBr) or tert-butyl boronic ester (for Suzuki coupling).

    • Base : NaH or Lewis acids (e.g., AlCl₃ for Friedel-Crafts).

  • Mechanism : The tert-butyl group is introduced at position 3, likely via electrophilic substitution or cross-coupling, depending on the precursor’s substitution pattern .

Reaction Conditions

Step Reagents Solvent Catalyst Temperature Yield
Imidazole coupling 4-Methylimidazole, NaH, Pd catalystNMP/DMFPd(OAc)₂ + ligand70–130°C~50–80%
Tert-butyl alkylation(CH₃)₃CX, NaH, or AlCl₃THF/DCM0–100°C~60–75%

Key Intermediates

  • Brominated Aniline Precursor : A bromine atom at position 5 facilitates coupling with 4-methylimidazole .

  • Imidazole-Linked Intermediate : After coupling, the product is a bromoaniline derivative with the imidazole group .

  • Tert-butylated Aniline : The tert-butyl group is introduced at position 3, either before or after imidazole coupling, depending on regioselectivity.

Purification and Challenges

  • Purification : Recrystallization (e.g., from heptane) or chromatography (silica gel) .

  • Challenges :

    • Regioselectivity : Controlling substitution at positions 3 and 5 may require directing groups or specific catalysts .

    • Toxic Reagents : Avoidance of hazardous reagents (e.g., diphenylphosphoryl azide) .

    • Yield Optimization : Improved processes focus on minimizing purification steps and avoiding explosive intermediates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline is its role as a precursor or intermediate in the synthesis of pharmaceuticals, particularly in the development of tyrosine kinase inhibitors. Nilotinib, a well-known drug used to treat chronic myelogenous leukemia, is synthesized using derivatives of this compound . The structural similarity allows for the exploration of new analogs that may exhibit enhanced efficacy or reduced side effects.

Biological Activity
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, studies on related imidazole derivatives have shown promising results against various cancer cell lines, suggesting potential applications for this compound in cancer therapy .

Material Science

Organic Electronics
The compound's unique structure makes it a suitable candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its imidazole moiety can enhance charge transport properties, making it a valuable building block for developing high-performance OLED materials .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include coupling reactions with various aryl halides and imidazole derivatives. The process is optimized to ensure high yields and purity, which are crucial for its application in pharmaceutical formulations .

Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines, including those derived from this compound. The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent .

Case Study 2: OLED Development
Research conducted on OLEDs utilizing derivatives of this compound demonstrated improved efficiency and brightness compared to traditional materials. This underscores its potential application in next-generation display technologies .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl and imidazole groups in this compound confer unique physicochemical and biological properties. Below is a comparison with analogs differing in substituents:

Table 1: Structural and Functional Comparison of Aniline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline -CF₃, 4-methylimidazole 241.21 Nilotinib intermediate; OLED materials
3-(Trifluoromethyl)aniline -CF₃ 161.12 Intermediate in kinase inhibitor synthesis
4-Chloro-3-(trifluoromethyl)aniline -Cl, -CF₃ 195.58 RAF kinase inhibitor precursor
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline -CF₃, 4-methylpiperazine 273.27 DDR1 inhibitors (anticancer)
3-Fluoro-4-(trifluoromethyl)aniline -F, -CF₃ 179.11 Semiconductor synthesis
Key Findings :

Biological Activity: The imidazole moiety in 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline enhances binding to kinase targets (e.g., Bcr-Abl in nilotinib) compared to non-heterocyclic analogs like 3-(trifluoromethyl)aniline . Trifluoromethyl (-CF₃) groups improve metabolic stability and membrane permeability, as seen in its superior IC₅₀ values (3.42–8.84 µM) against cancer cell lines compared to non-fluorinated derivatives .

Synthetic Versatility :

  • The iodine atom in its synthetic precursor (3-iodo-5-trifluoromethylaniline) enables efficient cross-coupling reactions, a feature absent in chloro- or bromo-substituted analogs .

Material Science Applications :

  • Unlike simpler anilines, the imidazole and -CF₃ groups allow coordination with iridium, making it a candidate for blue phosphorescent OLEDs .

Environmental and Safety Profile :

  • Classified as a PMT/vPvM substance (persistent, mobile, and toxic) due to moderate biodegradability (estimated t₁/₂ = 158 days), necessitating careful handling .

Biological Activity

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline, also known by its CAS number 1290090-22-0, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

The molecular formula of this compound is C14H19N3C_{14}H_{19}N_{3}, with a molecular weight of 229.32 g/mol. The compound features a tert-butyl group and an imidazole ring, which are critical for its biological activity.

PropertyValue
CAS Number1290090-22-0
Molecular FormulaC₁₄H₁₉N₃
Molecular Weight229.32 g/mol
LogP3.64
PSA43.84 Ų

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl aniline with 4-methylimidazole under specific conditions to facilitate the formation of the imidazole ring attached to the aromatic system. Various methods have been explored to enhance yield and purity, including palladium-catalyzed coupling reactions and other organic transformations .

Antitumor Activity

Recent studies have indicated that derivatives related to imidazole compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit various kinases involved in cancer progression. Notably, some imidazole-containing compounds have demonstrated IC50 values in the nanomolar range against tumor cell lines, indicating potent antiproliferative effects .

Antimicrobial Properties

Research has also explored the antimicrobial potential of imidazole derivatives. Compounds with structural similarities have exhibited activity against a range of pathogens, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes critical in various biochemical pathways. Studies on related compounds have shown effective inhibition of protein kinases, which play pivotal roles in signal transduction and cellular regulation .

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of imidazole derivatives, a compound structurally related to this compound was tested against several cancer cell lines, including HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). The results indicated an IC50 value of approximately 0.64 μM for one derivative, showcasing significant antiproliferative activity .

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazole derivatives revealed that certain compounds inhibited bacterial growth effectively. The study highlighted that modifications in the side chains could enhance activity against resistant strains, suggesting potential applications in antibiotic development .

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-butyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves coupling reactions or cyclization strategies. A key method uses 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a precursor, reacting it with tert-butyl groups via EDC∙HCl-mediated amide bond formation in chloroform under inert atmospheres, yielding ~60% after column chromatography . Another route involves reacting substituted imidazoles with dibromomethane under reflux in toluene to form ligand precursors for coordination chemistry . Critical conditions include:

  • Solvent choice (e.g., CHCl3 for coupling reactions).
  • Catalysts (e.g., EDC∙HCl for carboxylate activation).
  • Temperature control (reflux for cyclization).
  • Purification methods (column chromatography to isolate pure product).
MethodReagents/ConditionsYieldReference
EDC∙HCl couplingCHCl3, EDC∙HCl, RT, 24h60%
Ligand precursor synthesisDibromomethane, toluene, refluxN/A*
*Yield not explicitly stated in evidence.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Confirms regiochemistry of the imidazole and tert-butyl groups. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm .
  • LC-MS/MS : Detects trace impurities (e.g., genotoxic variants) with limits of quantification (LOQ) < 1 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the aniline moiety) .
  • Elemental Analysis : Validates purity by matching calculated vs. experimental C/H/N ratios .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

  • Storage : Keep in dark, inert atmospheres (e.g., N2) at room temperature to prevent oxidation or hydrolysis .
  • Stability Data : Half-life of ~158 days in environmental matrices, indicating moderate persistence .
  • Handling : Avoid prolonged exposure to moisture or strong acids/bases to preserve the aniline and imidazole functionalities .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound with carboxylic acid derivatives in amide bond formation?

  • Coupling Agent Selection : EDC∙HCl is standard, but alternatives like DCC or HATU may improve yields in polar aprotic solvents (e.g., DMF) .
  • Solvent Optimization : Chloroform minimizes side reactions, but DCM or THF could enhance solubility of bulky intermediates.
  • Stoichiometry : Use 1.2 eq of carboxylic acid and coupling agent to drive the reaction to completion .
  • Monitoring : TLC or in-situ FTIR tracks reaction progress by observing carbonyl activation (~1750 cm⁻¹).

Q. What methodological challenges arise in detecting trace levels of this compound in pharmaceutical intermediates, and how are they addressed?

  • Challenge : Matrix interference from APIs (e.g., Nilotinib) complicates detection at ppm levels .
  • Solution : Use LC-MS/MS with MRM (Multiple Reaction Monitoring) for selectivity. Example parameters:
ParameterValue
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase0.1% Formic acid in H2O/ACN
LOD/LOQ0.1 ppm/0.3 ppm
  • Validation : Spike-and-recovery tests in API matrices confirm accuracy (90–110%) .

Q. How does the tert-butyl group influence the electronic and steric properties of this compound in coordination chemistry?

  • Steric Effects : The bulky tert-butyl group hinders axial coordination in metal complexes, favoring planar geometries (e.g., square-planar Ni(0) complexes) .
  • Electronic Effects : Electron-donating tert-butyl groups increase electron density on the imidazole ring, enhancing σ-donor capacity in N-heterocyclic carbene (NHC) ligands .
  • Catalytic Impact : NHC ligands derived from this compound show improved activity in CO2 reduction due to stabilized metal intermediates .

Q. What strategies resolve contradictions in the reactivity of the imidazole ring versus the aniline moiety during functionalization?

  • Selective Protection : Protect the aniline -NH2 with Boc groups before functionalizing the imidazole .
  • pH Control : Perform alkylation at basic pH (e.g., NaHCO3) to target the imidazole N-H .
  • Computational Modeling : DFT studies predict reactive sites (e.g., imidazole C2 vs. C4 positions) to guide experimental design .

Q. How does environmental persistence (PMT/vPvM classification) impact the design of waste management protocols for this compound?

  • Persistence Data : Estimated half-life = 158 days in water; classified as "PMT" (Persistent, Mobile, Toxic) .
  • Mitigation Strategies :
  • Use advanced oxidation processes (AOPs) like UV/H2O2 for degradation.
  • Avoid aqueous waste streams; prioritize incineration for disposal.
  • Monitor biodegradation products (e.g., via QSAR models) for ecotoxicity .

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